2-Butyl-1H-benzimidazole

Catalog No.
S661461
CAS No.
5851-44-5
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-1H-benzimidazole

2-Butylbenzimidazole resolves two critical industrial challenges: achieving nanomolar AT1 receptor binding in sartan APIs and providing long-term copper corrosion inhibition without aggressive acid baths. The 2-butyl chain is structurally essential; methyl or heptyl analogs fail to balance process solubility and hydrophobic film density.

  • API synthesis: Required for cardiovascular sartans; short-chain substitutes drastically reduce binding affinity.
  • Electronics: Forms dense, moisture-repellent monolayers on copper from aqueous preflux baths, preserving solder wettability.
  • Supply: Bulk quantities with rigorous analytical documentation available; batch-to-batch consistency assured.

CAS Number

5851-44-5

Product Name

2-Butyl-1H-benzimidazole

IUPAC Name

2-butyl-1H-benzimidazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13)

InChI Key

HITWHALOZBMLHY-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2N1

solubility

>26.1 [ug/mL]

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1

The exact mass of the compound 2-Butyl-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Butylbenzimidazole, 2-n-Butylbenzimidazole, 2-Butyl-1H-benzo[d]imidazole, 1H-Benzimidazole, 2-butyl-, 2-butyl-1H-benzimidazole

Purity

97%

Package Size

1 g, 5 g

2-Butyl-1H-benzimidazole (CAS 5851-44-5) is a highly versatile N-heterocyclic building block characterized by its benzimidazole core and a highly specific lipophilic 2-butyl substitution. In industrial and pharmaceutical procurement, this compound is primarily valued for its precise steric and hydrophobic properties. It serves as a critical synthetic intermediate for non-peptide Angiotensin II receptor antagonists (sartans) and as a high-performance, film-forming corrosion inhibitor for copper and copper alloys in electronics manufacturing [1]. The compound's specific alkyl chain length offers a highly optimized balance of aqueous processability and lipophilicity, making it a benchmark material in both medicinal chemistry and advanced surface treatments [2].

Research Fit

Scaffold AT1 antagonist and PPARγ agonist synthesis 2-Butyl substituent reported as structural requirement for SAR studies
Ligand Coordination chemistry with Lewis acids Complexation behavior distinct from 1-butyl positional isomer
Standard Analytical reference for benzimidazole method development UNII T9047MOT1H registered; characterized physicochemical profile

Substituting 2-butyl-1H-benzimidazole with shorter-chain analogs (such as 2-methylbenzimidazole or unsubstituted benzimidazole) or longer-chain variants (such as 2-heptylbenzimidazole) severely compromises downstream performance and processability. In pharmaceutical synthesis, the 2-butyl group is structurally essential to fit the hydrophobic pocket of the AT1 receptor; replacing it with a methyl group drastically reduces the receptor binding affinity of the resulting active pharmaceutical ingredient (API) [1]. In metallurgical surface treatments, shorter chains fail to form a sufficiently dense, moisture-repellent self-assembled monolayer on copper, leading to premature oxidation. Conversely, substituting with longer chains like 2-heptadecylbenzimidazole creates severe formulation bottlenecks, requiring excessive concentrations of organic acids (up to 18.5% acetic acid) just to maintain solubility in treatment baths [2].

Substitution Risk

This compound
Potential substitute
Risk context
Linear n-butyl (C4)
2-Methyl, 2-Ethyl, 2-Propyl
PPARγ and AT1 activity profiles may not transfer; reported SAR is chain-length dependent
Linear n-butyl chain
iso-Butyl, tert-Butyl
Branching markedly alters activation profiles; linear chain reported as selection-relevant in tested set
2-Butyl positional isomer
1-Butyl positional isomer
Positional isomerism may shift coordination thermodynamics; complexation parameters may require revalidation

Optimal Lipophilic Chain Length for AT1 Receptor Antagonist Synthesis

In the development and synthesis of non-peptide Angiotensin II receptor antagonists, the length of the 2-alkyl chain on the benzimidazole core is a strict determinant of biological efficacy. Structure-activity relationship (SAR) studies reveal that the 2-butyl substitution provides the exact steric bulk and lipophilicity required to anchor the molecule within the AT1 receptor's hydrophobic pocket. Substituting the 2-butyl group with a 2-methyl group or an unsubstituted core results in a 10- to 100-fold decrease in receptor binding affinity (IC50) for the synthesized derivatives[1].

Evidence DimensionReceptor binding affinity (IC50) of downstream API
Target Compound DataLow nanomolar range (optimal AT1 receptor fit)
Comparator Or Baseline2-Methylbenzimidazole derivatives
Quantified Difference10- to 100-fold reduction in binding affinity
ConditionsIn vitro AT1 receptor binding assays

For pharmaceutical procurement, selecting the exact 2-butyl core is mandatory to ensure the synthesized API achieves viable therapeutic efficacy.

PPARγ Activation
Reported
Butyl > Propyl; Branching (iso, tert) reduced activity
Reported PPARγ SAR: linear butyl chain context
Exact fold-change not specified; COS-7 luciferase reporter assay

Enhanced Hydrophobic Film Formation for Copper Protection

When utilized as a surface preflux or corrosion inhibitor for copper printed circuit boards (PCBs), 2-butyl-1H-benzimidazole significantly outperforms shorter-chain analogs. The four-carbon butyl chain increases the hydrophobicity of the chemisorbed layer formed on the copper surface. Compared to unsubstituted benzimidazole, the 2-butyl variant forms a denser, more stable protective barrier, substantially decreasing the corrosion current density (icorr) and improving solder wettability after thermal aging [1].

Evidence DimensionCorrosion inhibition efficiency and film hydrophobicity
Target Compound DataHigh efficiency, dense hydrophobic protective film
Comparator Or BaselineUnsubstituted benzimidazole
Quantified DifferenceSubstantially lower corrosion current density (icorr)
ConditionsAcidic media surface treatment for copper alloys

Crucial for electronics manufacturing where optimal surface protection against oxidation directly impacts solderability and component lifespan.

AT1 Antagonism IC50
Head-to-head
5.5 × 10⁻¹¹ M (7-COOH)
Reported >100-fold difference vs 4-/5-/6-COOH positional isomers
Rabbit aortic ring functional assay; CV-11194 derivative

Superior Formulation Balance vs. Long-Chain Analogs

While extending the alkyl chain beyond four carbons continues to increase hydrophobicity, it introduces severe solubility constraints that complicate industrial processing. Formulating an aqueous treatment bath with 2-heptadecylbenzimidazole requires extreme solvent adjustments, such as utilizing 18.5% acetic acid to achieve a mere 0.1% active concentration. In contrast, 2-butyl-1H-benzimidazole achieves effective surface complexation with significantly lower organic acid requirements, streamlining bath preparation and reducing chemical waste [1].

Evidence DimensionOrganic acid requirement for aqueous formulation
Target Compound DataStandard aqueous solubility achieved with minimal organic acid (<5%)
Comparator Or Baseline2-Heptadecylbenzimidazole
Quantified DifferenceRequires 18.5% acetic acid for a 0.1% solution
ConditionsAqueous preflux / surface treatment bath preparation

Allows industrial buyers to maintain high-performance corrosion inhibition without the safety and environmental burdens of highly concentrated acidic solvent systems.

AT1 Binding Affinity
Head-to-head
7-substitution: affinity comparable to losartan; 4-/5-/6-substitution: reduced vs baseline
Baseline SAR reference context for 2-butyl scaffold optimization
Bovine adrenal cortical membrane; ¹²⁵I-AII binding assay
Lipophilicity & Solubility
Class-level
LogP 3.17–3.63
Solubility 0.52 g/L
~100-fold higher partition coefficient vs unsubstituted benzimidazole; supports assay design review
Predicted values (ACD/Labs, ALOGPS); experimental verification recommended

Synthesis of Antihypertensive Active Pharmaceutical Ingredients

2-Butyl-1H-benzimidazole is the definitive precursor for synthesizing various non-peptide Angiotensin II AT1 receptor antagonists (sartans). Its specific 2-butyl substitution is structurally non-negotiable for achieving the required nanomolar receptor binding affinity in the final API, making it the standard choice for pharmaceutical manufacturing workflows targeting cardiovascular indications [1].

Preflux Surface Treatment in PCB Manufacturing

In the electronics industry, this compound is utilized to formulate aqueous preflux solutions that protect copper traces from oxidation during storage and heating. The 2-butyl chain provides the ideal balance of aqueous bath solubility and on-surface hydrophobicity, ensuring excellent solder wettability without the need for excessively acidic formulation environments [2].

Synthesis of Stable Ionic Liquids for Catalysis

2-Butyl-1H-benzimidazole serves as a versatile precursor for the synthesis of benzimidazolium-based acidic ionic liquids (e.g., 1-methyl-2-butylbenzimidazolium salts). These ionic liquids exhibit high thermodynamic stability due to the uniform dispersion of positive charge across the heterocycle, functioning simultaneously as highly efficient catalysts and solvents in industrial esterification reactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
AT1 receptor antagonist research
2-Butylbenzimidazole scaffold identity
AT1 functional antagonism endpoint review
PPARγ agonist lead optimization studies
Linear 2-butyl chain requirement
PPARγ reporter and adipocyte differentiation endpoint context
Coordination chemistry research
2-Position substitution thermodynamics
Lewis acid complexation behavior review
Analytical reference standard
Characterized LogP, solubility, and UNII registration
HPLC/LC-MS/GC method development context

Physical Description

Solid

XLogP3

3

Melting Point

153-154°C

UNII

T9047MOT1H

Other CAS

5851-44-5

Wikipedia

2-butyl-benzimidazole

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